molecular formula C14H13BrN2O4S B4144861 N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide

N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4144861
M. Wt: 385.23 g/mol
InChI Key: QRQQCMPMYCFLBZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-bromo-2,6-dimethylaniline, undergoes nitration to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling: Finally, the sulfonated product is coupled with 4-bromo-2,6-dimethylaniline under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: N-(4-amino-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonic acid.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The nitro group may also contribute to the compound’s biological activity by generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide can be compared with other sulfonamide derivatives:

    N-(4-bromo-2,6-dimethylphenyl)acetamide: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.

    N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group, leading to variations in reactivity and applications.

    N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound and its derivatives may lead to new applications and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c1-9-6-11(15)7-10(2)14(9)16-22(20,21)13-5-3-4-12(8-13)17(18)19/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQQCMPMYCFLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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